2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a compound that features a thiazole ring attached to a tetrahydronaphthalene moiety. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the formation of the thiazole ring followed by its attachment to the tetrahydronaphthalene structure. One common method involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole ring . Industrial production methods may involve multi-step synthesis processes that are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Scientific Research Applications
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity .
Comparison with Similar Compounds
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
These compounds share the thiazole ring but differ in their additional functional groups and overall structure, leading to different biological activities and applications. The uniqueness of this compound lies in its specific combination of the thiazole ring with the tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13NOS |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H13NOS/c16-14-11(9-13-15-7-8-17-13)6-5-10-3-1-2-4-12(10)14/h1-4,7-8,11H,5-6,9H2 |
InChI Key |
XGKXJCSFUQXZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3=NC=CS3 |
Origin of Product |
United States |
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